molecular formula C11H15N5O2S B6436197 N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2548975-05-7

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No. B6436197
CAS RN: 2548975-05-7
M. Wt: 281.34 g/mol
InChI Key: AJUSCIDGQJYIIR-UHFFFAOYSA-N
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Description

“N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide” is a complex organic compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of several important biomolecules, including DNA and RNA .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyrimidine rings in separate steps, followed by their connection via a suitable linker . The exact synthetic route would depend on the specific substituents and functional groups present in the final compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, along with the cyanopyrimidinyl and methylmethanesulfonamide groups . The spatial arrangement of these groups could significantly influence the compound’s properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . For example, the pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. For example, the presence of the polar cyanopyrimidinyl and methylmethanesulfonamide groups might increase its solubility in polar solvents .

Scientific Research Applications

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including amino acids, nucleosides, and peptides. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used as an inhibitor of enzymes, such as proteases and kinases.

Advantages and Limitations for Lab Experiments

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive, has low toxicity, and is easy to synthesize. In addition, it has a wide range of applications and can be used in a variety of experiments. However, this compound also has some limitations. It is not very soluble in water, so it must be used in an organic solvent. In addition, it has a relatively short half-life, so it must be used quickly after synthesis.

Future Directions

There are several potential future directions for research involving N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide. One potential application is in the development of new drugs and therapies. This compound could be used to inhibit the activity of enzymes involved in disease processes, or to modulate the activity of proteins involved in signal transduction pathways. Additionally, this compound could be used to modify proteins in order to study their structure and function. Finally, this compound could be used to synthesize novel materials and polymers for use in a variety of applications.

Synthesis Methods

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can be synthesized through a variety of methods. The most common method is to react pyrrolidine with 4-cyanopyrimidine in the presence of a suitable base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide or dimethylsulfoxide. The reaction mixture is then heated to a temperature of approximately 100°C and stirred for several hours. The reaction yields a crude product which is then purified by recrystallization.

properties

IUPAC Name

N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-15(19(2,17)18)10-4-6-16(8-10)11-13-5-3-9(7-12)14-11/h3,5,10H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUSCIDGQJYIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=CC(=N2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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